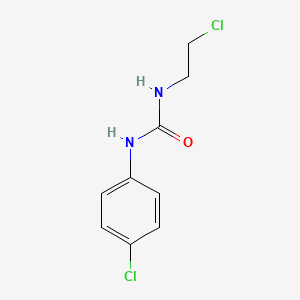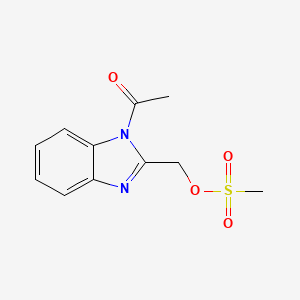
(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate typically involves the reaction of 1-acetyl-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
1-acetyl-1H-benzimidazole+methanesulfonyl chloride→(1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water or aqueous base, the methanesulfonate ester can hydrolyze to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzimidazoles with various functional groups.
Oxidation: Products may include oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the acetyl group.
科学的研究の応用
Chemistry: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This compound may be explored for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is primarily based on its ability to interact with nucleophiles and participate in substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of new covalent bonds with nucleophiles. Additionally, the benzimidazole ring can interact with various biological targets, potentially inhibiting enzyme activity or binding to receptors.
類似化合物との比較
1-acetyl-1H-benzimidazole: Lacks the methanesulfonate group but shares the benzimidazole core structure.
2-methyl-1H-benzimidazole: Similar core structure with a methyl group at the 2-position instead of the acetyl group.
1H-benzimidazole-2-methanol: Contains a hydroxyl group at the 2-position instead of the methanesulfonate ester.
Uniqueness: (1-acetyl-1H-benzimidazol-2-yl)methyl methanesulfonate is unique due to the presence of both the acetyl and methanesulfonate groups. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other benzimidazole derivatives.
特性
CAS番号 |
43215-22-1 |
|---|---|
分子式 |
C11H12N2O4S |
分子量 |
268.29 g/mol |
IUPAC名 |
(1-acetylbenzimidazol-2-yl)methyl methanesulfonate |
InChI |
InChI=1S/C11H12N2O4S/c1-8(14)13-10-6-4-3-5-9(10)12-11(13)7-17-18(2,15)16/h3-6H,7H2,1-2H3 |
InChIキー |
QBLZURCAHPNDJE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2=CC=CC=C2N=C1COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


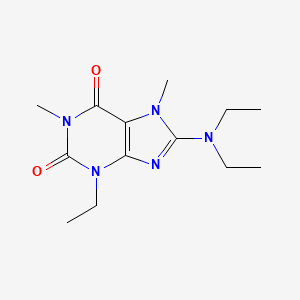
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
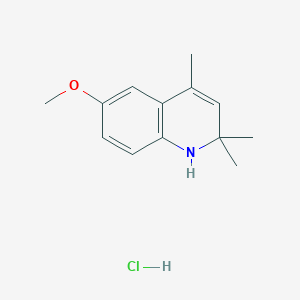

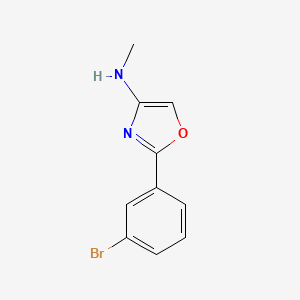

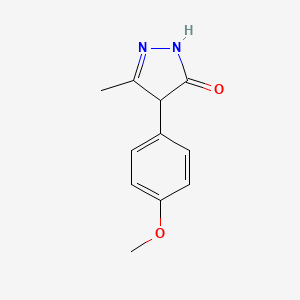
![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)

